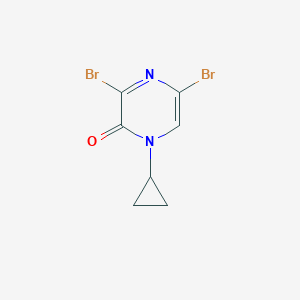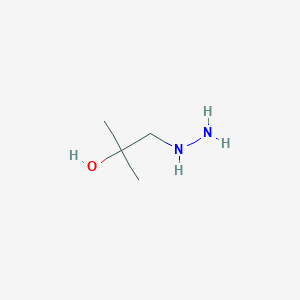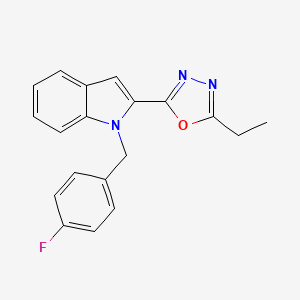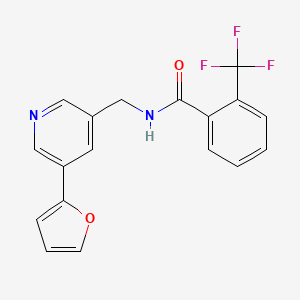![molecular formula C21H17N3O8 B2796949 3-[4-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]propanoic acid CAS No. 1147736-73-9](/img/structure/B2796949.png)
3-[4-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[4-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]propanoic acid is a useful research compound. Its molecular formula is C21H17N3O8 and its molecular weight is 439.38. The purity is usually 95%.
BenchChem offers high-quality 3-[4-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
However, to provide relevant scientific insights, I explored research around compounds with similar structural features or functional groups that could provide indirect insights into potential applications or related research areas for the specified compound. Below are summaries of scientific research findings related to compounds with similar structural complexities or functional groups, which might offer indirect relevance:
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater. Compounds similar in complexity to the specified chemical might be subjects or by-products in AOPs, especially in the degradation of pharmaceuticals and recalcitrant compounds in environmental matrices. For example, the study by Qutob et al. (2022) discusses the degradation pathways, by-products, and biotoxicity of acetaminophen (ACT) by AOPs, highlighting the complexity of chemical transformations and environmental implications of such compounds Qutob et al., 2022.
Antimicrobial Compounds from Cyanobacteria
Research into cyanobacteria has uncovered a wide variety of compounds with antimicrobial activities, which could provide a context for exploring the bioactive potential of similarly complex molecules. Swain et al. (2017) reviewed 121 cyanobacterial compounds with antimicrobial activities, revealing diverse chemical classes and potential pharmaceutical applications Swain et al., 2017.
Carcinogen Metabolites and Biomarkers
The study of carcinogen metabolites in humans can provide insights into the toxicological and pharmacokinetic properties of complex organic compounds, including their metabolic pathways and implications for cancer research. Hecht's review (2002) on human urinary carcinogen metabolites highlights the significance of understanding these metabolites for evaluating tobacco-related cancer risks and potential interventions Hecht, 2002.
Sorption Studies
Understanding the sorption behavior of herbicides and similar compounds to various matrices can provide insights into their environmental fate and behavior. Werner et al. (2012) reviewed the sorption experiments of phenoxy herbicides like 2,4-D, highlighting the role of soil organic matter and minerals in their sorption processes Werner et al., 2012.
properties
IUPAC Name |
3-[4-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O8/c22-12-14(9-13-1-3-15(4-2-13)30-6-5-20(25)26)21(27)23-16-10-18-19(32-8-7-31-18)11-17(16)24(28)29/h1-4,9-11H,5-8H2,(H,23,27)(H,25,26)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLWQDCUNQJUSY-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)C(=CC3=CC=C(C=C3)OCCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)/C(=C/C3=CC=C(C=C3)OCCC(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{2-Cyano-2-[(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]eth-1-en-1-yl}phenoxy)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2796871.png)
![2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2796874.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine](/img/structure/B2796875.png)
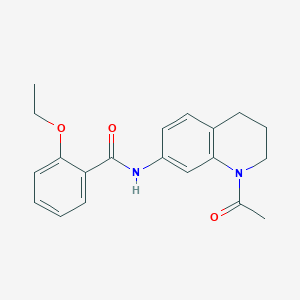
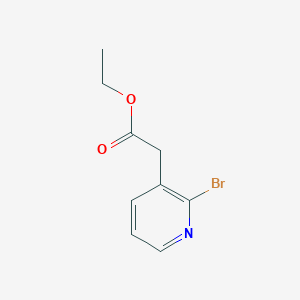
![(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2796879.png)
![Methyl 3-[(4-ethoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate](/img/structure/B2796881.png)
